N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-isopropylphenyl group at position 2 and a 4-oxo moiety. Pyrazolo-pyrazine derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The ethoxy and isopropyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-34-25-8-6-5-7-22(25)18-28-26(32)13-14-30-15-16-31-24(27(30)33)17-23(29-31)21-11-9-20(10-12-21)19(2)3/h5-12,15-16,19,23-24,29H,4,13-14,17-18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPPZGAPILFUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure: Pyrazolo[1,5-a]pyrazin
- Substituents: Ethoxyphenyl and isopropylphenyl groups
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not specified in available literature |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
In a screening study, a related pyrazole compound demonstrated an IC50 value of 26 µM against A549 cells, indicating moderate potency. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
Antimicrobial Activity
Some studies have reported that pyrazole compounds exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have been tested against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values were determined to compare their effectiveness to conventional antibiotics .
Table 2: Biological Activity Summary
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine/Pyrazine Cores
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Core: Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent. Key Differences: Incorporates a fluorinated chromenone system and an isopropylbenzamide group. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, suggesting greater crystallinity .
- N-((2S)-2-({(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide (): Core: Oxazole-pyrimidine hybrid. Key Differences: Trifluoromethylphenyl and oxazolyl groups enhance metabolic stability but reduce solubility. Relevance: Demonstrates the impact of fluorinated substituents on pharmacokinetics .
Propanamide Derivatives with Heterocyclic Moieties
- N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide (): Core: Pyrazolone ring with a hydrazide linkage. Key Differences: Hydrazide group instead of a propanamide chain; diethylamino substituent increases basicity. Activity: Hydrazides are often associated with antimicrobial and anticancer activity .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Core: 1,3,4-Oxadiazole-thiazole hybrid. Key Differences: Sulfanyl and oxadiazole groups improve hydrogen-bonding capacity. Synthesis: Requires multi-step protocols involving CS₂/KOH reflux, contrasting with the target compound’s hypothetical route .
Pyrimidine/Thiophene Hybrids
- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): Core: Pyrimidine with thiophene and nitrophenoxy substituents. Key Differences: Nitro groups enhance electrophilicity but increase toxicity risks. Applications: Pyrimidine-thiophene hybrids are explored as kinase inhibitors .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s pyrazolo-pyrazine core likely requires regioselective cyclization, similar to methods in and , but with optimized conditions for ethoxyphenylmethyl incorporation .
- Biological Potential: Fluorinated analogues (–8) show improved target affinity, suggesting that halogenation of the target compound’s isopropylphenyl group could enhance activity .
- Solubility Limitations : The 2-ethoxyphenyl group may reduce aqueous solubility compared to sulfanyl-oxadiazole derivatives (), necessitating formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
